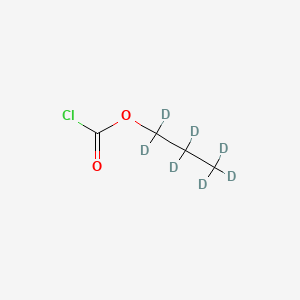
11-Methoxyuncarine C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methoxyuncarine C is an organic compound used for research related to life sciences . It is also known by other names such as Tetraphylline oxindole-B .
Molecular Structure Analysis
The molecular formula of 11-Methoxyuncarine C is C22H26N2O5 . The IUPAC name is methyl 6’-methoxy-1-methyl-2’-oxospiro [1,4 a ,5,5 a ,7,8,10,10 a -octahydropyrano [3,4-f]indolizine-6,3’-1 H -indole]-4-carboxylate . The InChI and Canonical SMILES representations provide more detailed structural information .Physical And Chemical Properties Analysis
The molecular weight of 11-Methoxyuncarine C is 398.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 398.18417193 g/mol . The topological polar surface area is 77.1 Ų . The heavy atom count is 29 .Applications De Recherche Scientifique
Pharmacological Research
11-Methoxyuncarine C: has shown promise in pharmacological studies due to its potential therapeutic properties. It exhibits antioxidant activity , which could be beneficial in combating oxidative stress-related diseases . Additionally, its anti-inflammatory activity suggests it may be effective in treating inflammatory conditions .
Neuroprotective Agent
Research indicates that Caboxine A could serve as a neuroprotective agent. Its chemical properties may allow it to protect nerve cells against damage from neurodegenerative diseases or injury .
Cancer Research
The compound’s ability to modulate cellular processes makes it a candidate for cancer research. It may inhibit the growth of certain cancer cells or enhance the efficacy of existing chemotherapy agents .
Molecular Biology Studies
In molecular biology, 11-Methoxyuncarine C can be used to study cell signaling pathways and gene expression. Its impact on various cellular mechanisms can provide insights into cell function and regulation .
Chemical Synthesis
Caboxine A: is a valuable compound in chemical synthesis. Its complex molecular structure can be utilized to synthesize new compounds with potential biological activities .
Toxicology Studies
Due to the limited data on its toxicity, 11-Methoxyuncarine C is an important subject for toxicological studies. Understanding its safety profile is crucial for its potential therapeutic use .
Propriétés
IUPAC Name |
methyl 6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKHGHLMEDVZRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Methoxyuncarine C | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

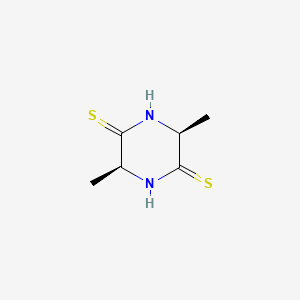
![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)
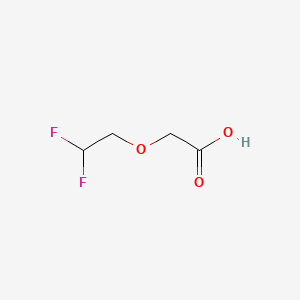
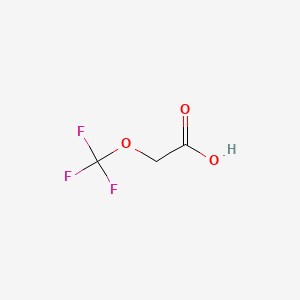
![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)
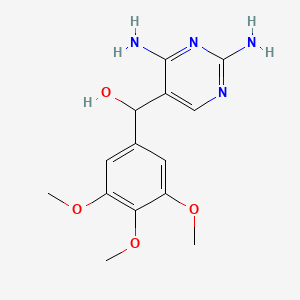
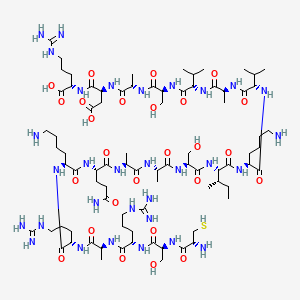



![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)
![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)
